molecular formula C16H18N2O2S2 B15096156 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea

Cat. No.: B15096156
M. Wt: 334.5 g/mol
InChI Key: PBYDVOJPMHDHHT-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea is a chemical compound with a unique structure that combines a thiourea moiety with a naphthalene ring and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with naphthalen-2-yl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The naphthalene ring can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(o-tolyl)thiourea
  • 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
  • 3,4-dimethoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Uniqueness

1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-naphthalen-2-ylthiourea is unique due to the presence of both a naphthalene ring and a thiourea moiety, which confer distinct chemical and biological properties. The combination of these structural features allows for versatile applications and interactions with various molecular targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C16H18N2O2S2

Molecular Weight

334.5 g/mol

IUPAC Name

1-(3-methyl-1,1-dioxothiolan-3-yl)-3-naphthalen-2-ylthiourea

InChI

InChI=1S/C16H18N2O2S2/c1-16(8-9-22(19,20)11-16)18-15(21)17-14-7-6-12-4-2-3-5-13(12)10-14/h2-7,10H,8-9,11H2,1H3,(H2,17,18,21)

InChI Key

PBYDVOJPMHDHHT-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=S)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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